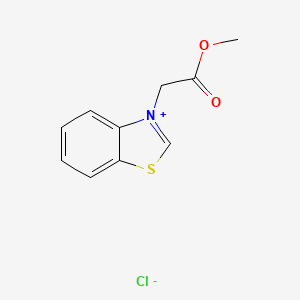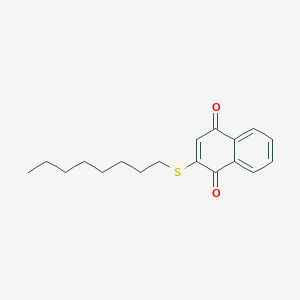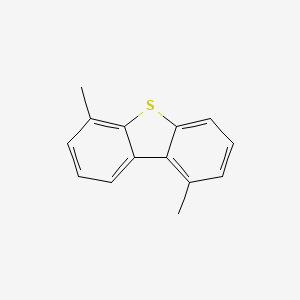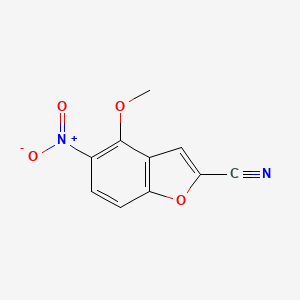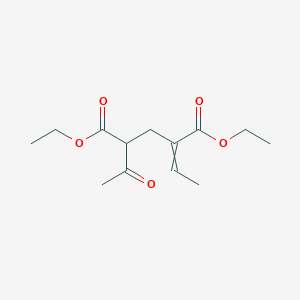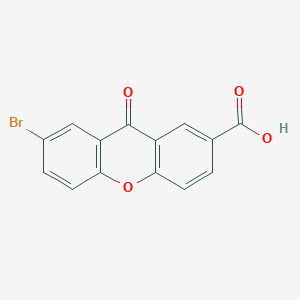![molecular formula C18H14Cl2N2O B14395991 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole CAS No. 88642-67-5](/img/structure/B14395991.png)
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method uses glyoxal and ammonia in the presence of an oxidizing agent.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
Applications De Recherche Scientifique
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as the disruption of cellular processes and the inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole can be compared with other similar compounds, such as:
Miconazole: An antifungal agent with a similar imidazole structure.
Ketoconazole: Another antifungal agent with a similar mechanism of action.
Clotrimazole: An antifungal agent used to treat various fungal infections.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Propriétés
Numéro CAS |
88642-67-5 |
|---|---|
Formule moléculaire |
C18H14Cl2N2O |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
1-[[3-(2,4-dichlorophenyl)-2-phenyloxiran-2-yl]methyl]imidazole |
InChI |
InChI=1S/C18H14Cl2N2O/c19-14-6-7-15(16(20)10-14)17-18(23-17,11-22-9-8-21-12-22)13-4-2-1-3-5-13/h1-10,12,17H,11H2 |
Clé InChI |
LWYGAUCQOJGFJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


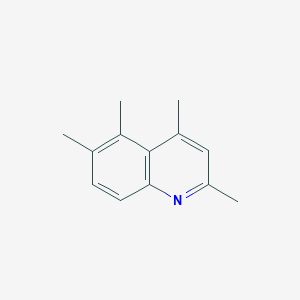
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)

![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
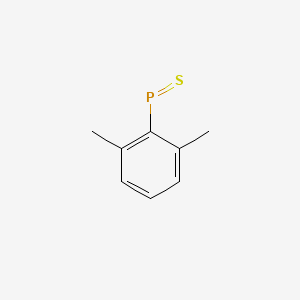
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
